molecular formula C17H16ClFO B1343490 2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone CAS No. 898793-16-3

2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone

Cat. No. B1343490
M. Wt: 290.8 g/mol
InChI Key: UXFMAMDFNXHCTH-UHFFFAOYSA-N
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Description

The compound "2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone" is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the chlorination of substituted dimethylphenols and the structural analysis of chloro- and fluoro-substituted compounds are topics covered in the provided literature .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of different phenolic and ketonic precursors in the presence of a base or other catalysts. For example, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst . This suggests that a similar approach could potentially be used for synthesizing "2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with chloro- and fluoro-substituents has been determined using various spectroscopic techniques and computational methods. For instance, DFT calculations have been used to predict the molecular structure and spectroscopic properties of related compounds . Single-crystal X-ray analysis is another powerful technique that has been employed to determine the crystal structure of chloro- and fluoro-substituted compounds . These methods would be applicable to the analysis of the molecular structure of "2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone".

Chemical Reactions Analysis

The reactivity of chloro- and fluoro-substituted compounds can be complex, as seen in the chlorination reactions of substituted dimethylphenols, where different solvents and conditions can lead to varied products . The electronic effects of the chloro- and fluoro-substituents can influence the course of the reactions, as well as the stability and reactivity of the intermediates formed during the process.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and fluoro-substituted compounds can be inferred from spectroscopic data and computational analyses. For example, FT-IR and NMR spectroscopy provide information on the vibrational and electronic environments within the molecule . Theoretical calculations, such as those performed using DFT methods, can predict properties like hyperpolarizability, which is a measure of a compound's nonlinear optical (NLO) properties, and can also provide insight into the HOMO-LUMO gap, which is related to a molecule's chemical stability and reactivity .

Scientific Research Applications

Quantum Chemical Studies and Molecular Geometry

  • Synthesis and Spectral Analysis:
    • The synthesis of compounds from chloro and fluorophenyl substances with cyclohexanedione has been explored, revealing insights into the molecular geometry and chemical reactivity. Advanced techniques like FT-IR, NMR spectra, and single crystal X-ray diffraction have been used for structural confirmation. Computational calculations have also been employed to analyze molecular electrostatic potential and frontier orbitals, highlighting the chemical reactivity of the compounds (Satheeshkumar et al., 2017).

Nonlinear Optics and Crystal Structures

  • Crystal Structures and Nonlinear Optics:
    • Investigations into the crystal structures of fluorophenoxy-triazine derivatives have unveiled their potential as materials for octupolar nonlinear optics (NLO). The structures are characterized by hydrogen bonds and extended into two-dimensional networks, with comparisons made between various substituted derivatives. Notably, the noncentrosymmetric nature of certain derivatives has been confirmed, adding to their potential in NLO applications (Boese et al., 2002).

Polymorphs and Interactions

  • Polymorphs and Chemical Interactions:
    • The study of polymorphs and solvates of fluorine-substituted bis-phenols sheds light on their structural dynamics and interactions. Notable are the variations in self-assembly and intermolecular interactions, offering insights into their chemical behavior and potential applications in various fields (Nath & Baruah, 2013).

Environmental Applications

  • Sonochemical Degradation of Pollutants:
    • Research on the sonochemical degradation of various chloro and fluorophenol compounds has highlighted the method's efficiency in mineralizing pollutants in aqueous solutions. The comprehensive analysis of degradation products and rates contributes to understanding the potential of sonochemical processes in environmental remediation (Goskonda et al., 2002).

Material Science and Polymer Research

  • Polymeric Materials and Films:
    • The synthesis of aromatic copolyethers containing specific phenol groups and their conversion into thin films has been explored. These materials demonstrate high thermal stability and desirable electrical insulating properties, indicating potential applications in advanced material science (Hamciuc et al., 2008).

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(19)10-16(15)18/h3-5,7-8,10H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFMAMDFNXHCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644646
Record name 1-(2-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone

CAS RN

898793-16-3
Record name 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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